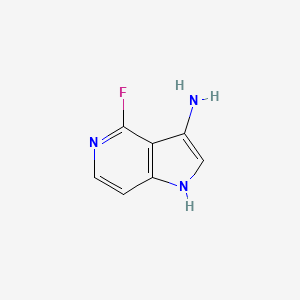![molecular formula C9H7ClN2O2 B3218835 methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190312-70-9](/img/structure/B3218835.png)
methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Vue d'ensemble
Description
Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a solid compound with the empirical formula C9H7ClN2O2 . It’s part of a class of compounds known as 1H-pyrrolo[2,3-b]pyridine derivatives .
Synthesis Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized for use as immunomodulators targeting Janus Kinase 3 . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Chemical Reactions Analysis
While specific chemical reactions involving “methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate” are not available, 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-7-8(12-3-5)6(10)4-11-7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCMXSJIQKNDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=CN2)Cl)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B3218757.png)
![7-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3218782.png)
![3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218790.png)
![3-nitro-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218793.png)
![Methyl 6-hydroxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3218802.png)
![Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate](/img/structure/B3218804.png)
![4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B3218817.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B3218821.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2,3-dihydro-6-methoxy-2-oxo-, methyl ester](/img/structure/B3218834.png)
![1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-fluoro-2,3-dihydro-2-oxo-, methyl ester](/img/structure/B3218837.png)
![3-chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3218840.png)
![3-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3218846.png)
![3-bromo-5-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218849.png)